molecular formula C23H21NO3 B2744630 N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide CAS No. 329929-12-6

N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide

Cat. No. B2744630
CAS RN: 329929-12-6
M. Wt: 359.425
InChI Key: RFZISWNJNBYILS-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzamide” is a chemical compound with the CAS Number: 329929-12-6 . Its molecular weight is 359.42 .

Physical and Chemical Properties The compound is a solid . The IUPAC name for this compound is N-(4-methoxybenzyl)-2-(phenylacetyl)benzamide . The InChI code for this compound is 1S/C23H21NO3/c1-27-19-13-11-18 (12-14-19)16-24-23 (26)21-10-6-5-9-20 (21)22 (25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3, (H,24,26) .

Scientific Research Applications

Chemical Synthesis and Modification

This compound is utilized in chemical synthesis and modification processes. For instance, its derivative, 4-methoxybenzyl-4-nitrophenylcarbonate, has been applied for the N-protection of amidinonaphthol, demonstrating its suitability for the multiparallel solution phase synthesis of substituted benzamidines. Such protective groups are crucial for facilitating the synthesis of complex molecules by protecting reactive sites during intermediary steps (C. Bailey et al., 1999).

Antimicrobial and Antioxidant Activities

Research on derivatives of this compound has shown promising antimicrobial and antioxidant activities. A study highlighted the isolation of a new benzamide from endophytic Streptomyces, showcasing its antimicrobial activities against several pathogens and antioxidant properties. This suggests potential for developing new antimicrobial and antioxidant agents based on this compound's structure (Xue-Qiong Yang et al., 2015).

Antifungal Evaluation

Another area of research involves the synthesis and antifungal evaluation of N-(4-halobenzyl)amides, related structurally to the compound of interest. These studies evaluate the influence of structural changes on inhibitory activity against various Candida species, indicating the compound's relevance in developing antifungal agents (Ricardo Carneiro Montes et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used to explore new packing motifs, such as pi-stacked rods encased in triply helical hydrogen-bonded amide strands. These studies provide insights into the structural basis of self-assembly processes and the design of novel materials (M. Lightfoot et al., 1999).

Corrosion Inhibition

The compound has also been investigated for its role in corrosion inhibition. Novel Schiff's bases, structurally similar to N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide, have been synthesized and evaluated for their efficacy in protecting mild steel against corrosion. This research opens avenues for the development of effective corrosion inhibitors in industrial applications (Priyanka Singh et al., 2016).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with this compound include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-phenylacetyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-27-19-13-11-18(12-14-19)16-24-23(26)21-10-6-5-9-20(21)22(25)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZISWNJNBYILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-2-(2-phenylacetyl)benzenecarboxamide

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